

Spectroscopic Analysis of 1,3-Butanesultone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1,3-Butanesultone

Cat. No.: B1583158

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An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Characteristics of 5-Methyl-1,2-oxathiolane 2,2-dioxide

Introduction

1,3-Butanesultone, systematically named 5-Methyl-1,2-oxathiolane 2,2-dioxide (CAS No. 3289-23-4), is a member of the sultone family of compounds, which are cyclic esters of hydroxysulfonic acids.^[1] Sultones are recognized for their utility as versatile intermediates in organic synthesis, serving as potent alkylating agents to introduce sulfonate functionalities into various molecules.^[1] This modification can significantly alter the physicochemical properties of the parent compound, such as its solubility.^[2] The application of sultones extends to the synthesis of surfactants, ionic liquids, and as electrolyte additives in lithium-ion batteries.^[1]

Given the significance of this class of compounds, a thorough understanding of their structural and electronic properties is paramount for their effective application in research and development. Spectroscopic analysis provides a powerful toolkit for the elucidation of molecular structure. This technical guide offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,3-Butanesultone**.

It is important to note that while **1,3-Butanesultone** is commercially available, a complete set of its experimentally-derived spectroscopic data is not readily accessible in public databases.^[3] ^[4]^[5]^[6] Therefore, this guide will present a detailed analysis based on established spectroscopic principles and data from closely related analogues, such as 1,4-Butanesultone

and 1,3-Propanesultone, to provide a robust, predictive framework for the spectroscopic characterization of **1,3-Butanesultone**.

Molecular Structure

The structural formula of **1,3-Butanesultone** reveals a five-membered ring containing a sulfonate ester group, with a methyl substituent at the 5-position.

Figure 1: Chemical structure of **1,3-Butanesultone** (5-Methyl-1,2-oxathiolane 2,2-dioxide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of **1,3-Butanesultone** are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum of **1,3-Butanesultone** is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and sulfur atoms, as well as the anisotropic effects of the S=O bonds.

Predicted ¹H NMR Data (in CDCl₃)

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
Ha	~4.8 - 5.0	m	
Hb	~2.2 - 2.4	m	
Hc	~2.6 - 2.8	m	
Hd	~1.5	d	~6.5

Interpretation:

- Ha (methine proton): This proton is attached to the carbon bearing the oxygen atom of the sultone ring and a methyl group. Its position is expected to be the most downfield due to the deshielding effect of the adjacent oxygen atom.
- Hb and Hc (methylene protons): These protons are on the carbon atoms adjacent to the methine and the sulfur-bearing carbon, respectively. They will likely appear as complex multiplets due to diastereotopicity and coupling to each other and to the neighboring protons.
- Hd (methyl protons): The protons of the methyl group will appear as a doublet due to coupling with the adjacent methine proton (Ha).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon	Predicted Chemical Shift (ppm)
C=O (Sultone)	Not Applicable
C-O	~75 - 80
C-S	~50 - 55
CH ₂	~25 - 30
CH ₃	~20 - 25

Interpretation:

- C-O Carbon: The carbon atom bonded to the oxygen of the sultone ring is expected to have the most downfield chemical shift due to the high electronegativity of oxygen.
- C-S Carbon: The carbon atom attached to the sulfur atom will also be deshielded, though to a lesser extent than the C-O carbon.

- CH_2 Carbon: The methylene carbon will have a chemical shift in the aliphatic region.
- CH_3 Carbon: The methyl carbon will appear at the most upfield position in the spectrum.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of a sample like **1,3-Butanesultone** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-Butanesultone** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum, especially for quaternary carbons (though none are present in **1,3-Butanesultone**).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)
S=O (asymmetric stretch)	~1340 - 1360
S=O (symmetric stretch)	~1150 - 1170
C-O-S stretch	~1000 - 1020
C-H (sp ³ stretch)	~2850 - 3000

Interpretation:

The most characteristic feature in the IR spectrum of **1,3-Butanesultone** will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group. The presence of sp³ C-H and C-O-S stretching vibrations will also be evident.

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a liquid sample like **1,3-Butanesultone** is:

- Sample Preparation: Apply a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first and then the spectrum of the sample. The instrument software will automatically subtract the background.

Mass Spectrometry (MS)

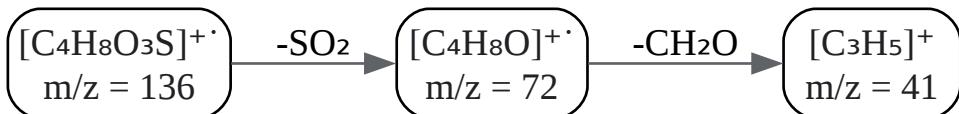
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Predicted Mass Spectrum Data

m/z	Predicted Fragment
136	$[M]^+$ (Molecular Ion)
72	$[M - SO_2]^+$
57	$[C_4H_9]^+$
43	$[C_3H_7]^+$

Interpretation:

The electron ionization (EI) mass spectrum of **1,3-Butanesultone** is expected to show a molecular ion peak at m/z 136, corresponding to its molecular weight. A prominent fragmentation pathway for sultones is the loss of sulfur dioxide (SO_2), which would result in a fragment ion at m/z 72. Further fragmentation of the hydrocarbon portion would lead to smaller alkyl fragments.



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Figure 2: Proposed mass spectral fragmentation pathway for **1,3-Butanesultone**.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS).
- **Ionization:** Ionize the sample using a high-energy electron beam (typically 70 eV).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the ^1H NMR, ^{13}C NMR, IR, and mass spectra of **1,3-Butanesultone**. The presented data, based on established spectroscopic principles and comparison with related compounds, offers a valuable resource for researchers and scientists working with this versatile synthetic intermediate. While experimentally-derived data is preferred, this predictive framework serves as a robust guide for the identification and characterization of **1,3-Butanesultone**, enabling its confident application in drug development and materials science. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for this and similar compounds.

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